molecular formula C11H11NO B13595101 3-(5-Benzofuryl)azetidine

3-(5-Benzofuryl)azetidine

Cat. No.: B13595101
M. Wt: 173.21 g/mol
InChI Key: APWNLVIUOFSDLL-UHFFFAOYSA-N
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Description

3-(5-Benzofuryl)azetidine is a heterocyclic compound that features a four-membered azetidine ring fused with a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Benzofuryl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require optimized protocols.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is advantageous due to its simplicity, efficiency, and ability to produce high yields.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Benzofuryl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 3-(5-Benzofuryl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: 3-(5-Benzofuryl)azetidine is unique due to its four-membered ring structure combined with a benzofuran moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar heterocycles.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(1-benzofuran-5-yl)azetidine

InChI

InChI=1S/C11H11NO/c1-2-11-9(3-4-13-11)5-8(1)10-6-12-7-10/h1-5,10,12H,6-7H2

InChI Key

APWNLVIUOFSDLL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=C(C=C2)OC=C3

Origin of Product

United States

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